tert-Butyl 5-chloropentanoate
Overview
Description
Scientific Research Applications
Synthesis of Cholesterol-Lowering Drugs
tert-Butyl 5-chloropentanoate: is used as a precursor in the enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate [(S)-CHOH], which is a valuable chiral synthon for the synthesis of cholesterol-lowering drugs such as atorvastatin and rosuvastatin .
Safety and Hazards
While specific safety and hazard information for “tert-Butyl 5-chloropentanoate” is not available, tert-butyl compounds can present various hazards. For example, they can be highly flammable and cause serious eye irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment and ensuring adequate ventilation.
Mechanism of Action
Target of Action
Tert-Butyl 5-chloropentanoate is a chemical compound that belongs to the class of esters
Mode of Action
They can be deprotected under acidic conditions .
Biochemical Pathways
. This suggests that Tert-Butyl 5-chloropentanoate might also be involved in similar biochemical pathways.
Result of Action
They can be deprotected under acidic conditions , which might result in the release of the protected functional groups, thereby influencing the overall reaction.
Action Environment
The action of Tert-Butyl 5-chloropentanoate can be influenced by various environmental factors. For instance, the stability of tert-butyl groups, often used as protecting groups, can be affected by the presence of nucleophiles and reducing agents . Furthermore, the deprotection of these groups typically occurs under acidic conditions , suggesting that the pH of the environment could significantly influence the compound’s action.
properties
IUPAC Name |
tert-butyl 5-chloropentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2/c1-9(2,3)12-8(11)6-4-5-7-10/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUQZCRPSSEQGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550678 | |
Record name | tert-Butyl 5-chloropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20550678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-chloropentanoate | |
CAS RN |
105566-71-0 | |
Record name | tert-Butyl 5-chloropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20550678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 5-chloropentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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